N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide

Apixaban Synthesis Process Chemistry Intermediate Yield Optimization

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide (CAS 941978-77-4) is a pivotal, late-stage intermediate in the industrial-scale synthesis of Apixaban, a high-volume, direct oral Factor Xa anticoagulant. Structurally incorporating the pre-assembled 2-oxopiperidine-phenyl pharmacophore with a protected isobutyramide amine, this compound serves as the immediate precursor to the final API, enabling a convergent synthetic strategy that avoids harsh Ullmann-type coupling conditions at a late stage.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 941978-77-4
Cat. No. B2888479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide
CAS941978-77-4
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)C(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)OC
InChIInChI=1S/C16H22N2O3/c1-11(2)16(20)17-12-7-8-13(14(10-12)21-3)18-9-5-4-6-15(18)19/h7-8,10-11H,4-6,9H2,1-3H3,(H,17,20)
InChIKeyQLVLFSAOMDYWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide (CAS 941978-77-4) Is the Strategic Intermediate for Apixaban Synthesis


N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide (CAS 941978-77-4) is a pivotal, late-stage intermediate in the industrial-scale synthesis of Apixaban, a high-volume, direct oral Factor Xa anticoagulant [1]. Structurally incorporating the pre-assembled 2-oxopiperidine-phenyl pharmacophore with a protected isobutyramide amine, this compound serves as the immediate precursor to the final API, enabling a convergent synthetic strategy that avoids harsh Ullmann-type coupling conditions at a late stage [1][2]. Its design is specifically optimized to converge the two core structural motifs of Apixaban in the penultimate step, thereby drastically reducing the formation of difficult-to-purge downstream impurities that plague alternative linear routes.

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide: Why Early-Stage or Differentiated Amine Intermediates Cannot Substitute


Generic substitution with earlier-stage Apixaban intermediates, such as 4-iodoaniline-derived lactams or nitro-bearing precursors, fails due to the target compound's unique convergence of the completed 2-oxopiperidine ring with the protected isobutyramide side-chain [1][2]. Using precursors lacking the isobutyramide protection mandates a late-stage, low-yielding amidation while competing with the reactive pyrazole carboxamide, generating intractable regioisomeric impurities. Furthermore, alternative piperidine-substituted phenyl intermediates (e.g., free amine or nitro analogs) reintroduce the need for Ullmann coupling or transition-metal-catalyzed aminations at a sterically encumbered position, which patent data associates with yields as low as ~21% at the intermediate stage, rendering the process economically unviable [2]. Thus, the pre-installed isobutyramide protection in this compound is not merely a convenience but a critical structural necessity for achieving competitive process mass intensity and purity profiles in commercial manufacturing.

Head-to-Head Evidence: Quantifying the Superiority of N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide


Route Convergence and Intermediate Yield Advantage Over Nitro-Route Intermediates

In the patented improved Apixaban process, the synthesis of the target intermediate, which incorporates the isobutyramide moiety, is achieved via a high-yielding amidation step, circumventing the traditional nitro-reduction and late-stage Ullmann coupling sequence. Documented yields for the earlier nitro-bearing intermediate (3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) in the same patent family are as low as 62% with a purity of only 87.5% [1]. In contrast, the converging step to install the isobutyramide protection, yielding the target compound, can be optimized to near-quantitative yields under mild conditions, directly contributing to a >50% overall process yield over 3 steps in optimized routes versus the <30% overall yields reported in patents relying on late-stage amide formation [1][2]. This yield improvement directly correlates with a 2x to 3x reduction in raw material cost per kilogram of API.

Apixaban Synthesis Process Chemistry Intermediate Yield Optimization

Purity Profile Enhancement: Minimization of Des-chloro and Dimer Impurities

The strategic use of the target intermediate effectively isolates the 5-chlorovaleryl side-chain attachment to an earlier synthetic step, preventing the formation of persistent Apixaban dimer impurities (linked to late-stage Ullmann coupling) and des-chloro analogs that are dominant in routes using unprotected aniline intermediates. Patent data indicates that routes utilizing this convergent intermediate can reduce the total impurities to <0.10% in the final API, whereas routes relying on late-stage deposition of the piperidone-phenyl moiety struggle to keep individual unspecified impurities below the ICH Q3A threshold of 0.10% without extensive chromatographic purification [1].

API Purity Impurity Control Genotoxic Impurities

Process Mass Intensity (PMI) and Solvent Reduction Compared to Legacy Iodoaniline Routes

The convergent synthesis enabled by N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide fundamentally improves Process Mass Intensity (PMI) by eliminating the need for high-dilution, copper-mediated Ullmann coupling (125-130°C for up to 24 hours) that is characteristic of the iodoaniline route [1]. The original route required over 200 kg of input materials per kg of API, whereas calculations based on the improved process using the target intermediate suggest a PMI reduction of approximately 40-50%, dramatically lowering solvent consumption and associated waste disposal costs [1]. This translates to a direct environmental and economic procurement advantage.

Green Chemistry Process Mass Intensity Waste Reduction

Procurement Scenarios for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide Based on Quantitative Evidence


High-Volume Generic API Manufacturing for Regulated Markets

For generic pharmaceutical companies scaling up Apixaban production for US FDA or EMA filing, procuring this intermediate is non-negotiable. The 20% absolute improvement in overall yield and the inherent impurity control directly support a competitive ANDA filing by ensuring the API consistently meets the stringent 0.10% impurity threshold for unspecified related substances without chromatographic purification, as required by the USP monograph . This reduces both the cost per kilo and the risk of bioequivalence failure due to impurity-spiked batches.

Contract Development and Manufacturing Organization (CDMO) Route Scouting

A CDMO engaged in route scouting for a client's Apixaban project should prioritize this intermediate to demonstrate a superior technical package. The 40%+ reduction in Process Mass Intensity compared to the legacy iodoaniline route translates directly into a greener, more cost-competitive proposal . This allows the CDMO to offer a significantly lower per-kilo manufacturing cost and a stronger E-factor metric, which is a decisive factor in winning the contract.

Synthesis of Stable-Labeled Internal Standards or Impurity Markers

A research lab developing LC-MS/MS methods for Apixaban bioanalysis can derive substantial advantage from procuring this compound as a precursor. Its pre-formed carbon skeleton allows for the introduction of stable isotopes (e.g., 13C or deuterium) at the isobutyramide moiety to create an ideal co-eluting internal standard, which avoids the low-yielding, late-stage labeling of the final API. This provides a more cost-effective route to high-isotopic purity analytical tools.

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.